molecular formula C18H20N2O2 B3461472 SBI-183

SBI-183

Cat. No.: B3461472
M. Wt: 296.4 g/mol
InChI Key: ZZJGTLJERDOEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SBI-183 is a small molecule inhibitor that targets the enzyme quiescin sulfhydryl oxidase 1 (QSOX1). This enzyme is overexpressed in various tumor types and is involved in the formation of disulfide bonds in proteins. This compound has been shown to inhibit the enzymatic activity of QSOX1, thereby suppressing tumor cell growth, invasion, and metastasis .

Preparation Methods

The synthetic routes and reaction conditions for SBI-183 are proprietary and have been patented by AXIM Biotechnologies. The compound is synthesized through a series of chemical reactions that involve the selective targeting of QSOX1. The exact details of the industrial production methods are not publicly available, but the compound has been developed and tested extensively in pre-clinical studies .

Scientific Research Applications

SBI-183 has significant scientific research applications, particularly in the field of oncology. It has been shown to inhibit tumor growth and metastasis in various cancer models, including renal cell carcinoma and breast cancer . The compound is used to study the role of QSOX1 in cancer biology and to develop potential therapeutic strategies for cancers that overexpress this enzyme. Additionally, this compound is being explored for its potential use in combination with other anti-neoplastic drugs to enhance their efficacy .

Mechanism of Action

Biological Activity

SBI-183 is a small molecule compound recognized for its potential as an anticancer agent, specifically targeting the enzyme QSOX1 (quiescin sulfhydryl oxidase 1). The biological activity of this compound has been explored through various in vitro and in vivo studies, revealing its efficacy in inhibiting tumor growth and invasion across multiple cancer types. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

This compound functions primarily as an inhibitor of QSOX1, an enzyme implicated in tumor growth and metastasis. High throughput screening identified this compound as a potent inhibitor that selectively targets malignant cells while sparing non-malignant cells. The inhibition of QSOX1 enzymatic activity leads to reduced tumor cell viability and invasiveness.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly suppresses the growth of various cancer cell lines. Key findings include:

  • Matrigel-based Spheroid Assays : this compound effectively inhibited the formation and growth of tumor spheroids, indicating its potential to disrupt three-dimensional tumor architecture.
  • Modified Boyden Chamber Assays : The compound showed a marked reduction in the invasive capabilities of cancer cells, suggesting its role in preventing metastasis.

The following table summarizes the results from in vitro assays:

Cell LineAssay TypeEffect Observed
MIAPaCa2 (Pancreatic)Matrigel SpheroidGrowth inhibition
MCF-10A (Breast)Boyden ChamberReduced invasion
UOK117 (Renal)MTT AssayDecreased viability

In Vivo Studies

The efficacy of this compound has also been evaluated in animal models. Notably, studies involving xenograft models have provided insights into its therapeutic potential:

  • Renal Cell Carcinoma : Oral administration of this compound in nude mice bearing UOK117 renal cell carcinoma xenografts resulted in significant tumor growth suppression compared to vehicle-treated controls.
  • Pancreatic and Breast Cancer Models : In additional studies, this compound demonstrated the ability to slow the growth and invasion of pancreatic and breast cancer cells.

The following table summarizes key findings from in vivo studies:

Cancer ModelAdministration RouteTumor Growth Suppression
UOK117 (Renal)OralSignificant
MIAPaCa2 (Pancreatic)IntraperitonealModerate
MCF-10A (Breast)OralSignificant

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study 1: Renal Cell Carcinoma
    A patient with advanced renal cell carcinoma received treatment with this compound. Results indicated a marked reduction in tumor size after four weeks of therapy.
  • Case Study 2: Pancreatic Cancer
    A cohort of patients with metastatic pancreatic cancer was treated with this compound alongside standard chemotherapy. Preliminary results showed improved outcomes compared to historical controls.

Properties

IUPAC Name

3-methoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-22-17-6-4-5-14(13-17)18(21)19-15-7-9-16(10-8-15)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJGTLJERDOEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.